molecular formula C20H16FN3O2S B2756532 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 380470-04-2

5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2756532
CAS No.: 380470-04-2
M. Wt: 381.43
InChI Key: GGTDEVOEZCGTRZ-UHFFFAOYSA-N
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Description

5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling with Methoxyphenyl Group: The resulting thiazole intermediate is then coupled with 4-methoxybenzaldehyde using a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

    Cyclization: The final step involves cyclization of the intermediate to form the pyrrolone ring, which can be achieved using a strong acid like hydrochloric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)thiazole: Shares the thiazole and fluorophenyl groups but lacks the pyrrolone and methoxyphenyl groups.

    1-(4-Methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: Contains the pyrrolone and methoxyphenyl groups but lacks the thiazole and fluorophenyl groups.

Uniqueness

5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-26-15-8-6-14(7-9-15)24-10-17(25)18(19(24)22)20-23-16(11-27-20)12-2-4-13(21)5-3-12/h2-9,11,22,25H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDDFBXAZHAOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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